molecular formula C6H14OS B1329518 2-(tert-Butylthio)ethanol CAS No. 5396-50-9

2-(tert-Butylthio)ethanol

Cat. No.: B1329518
CAS No.: 5396-50-9
M. Wt: 134.24 g/mol
InChI Key: INULQKSPBVGHOU-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)ethanol (C6H14OS) is a sulfur-containing alcohol derivative characterized by a tert-butylthio (-S-C(CH3)3) group attached to the second carbon of ethanol. Thioether-containing compounds are often utilized in organic synthesis, polymer chemistry, and as intermediates in pharmaceuticals due to their stability and reactivity .

Properties

IUPAC Name

2-tert-butylsulfanylethanol
Source PubChem
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InChI

InChI=1S/C6H14OS/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULQKSPBVGHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202249
Record name 2-(tert-Butylthio)ethanol
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Molecular Weight

134.24 g/mol
Source PubChem
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CAS No.

5396-50-9
Record name 2-[(1,1-Dimethylethyl)thio]ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-butylthio)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(tert-Butylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of tert-butylthiol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

Organic Synthesis

2-(tert-Butylthio)ethanol serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of thioether derivatives and other sulfur-containing compounds. The compound's reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Key Reactions:

  • Nucleophilic Substitution: this compound can act as a nucleophile in reactions with alkyl halides to form thioethers.
  • Formation of Chalcones: A study demonstrated that this compound can be used in the synthesis of chalcones through acid-catalyzed reactions, showcasing its utility in creating complex organic molecules .

Medicinal Chemistry

Research has indicated that this compound derivatives exhibit biological activity, particularly against certain pathogens and cancer cells.

Case Studies:

  • Antileishmanial Activity: In a study evaluating the antileishmanial properties of various compounds, derivatives of this compound were tested for their cytotoxic effects on Leishmania species, showing promising results .
  • Cytotoxicity Evaluation: Another investigation highlighted the antiproliferative effects of compounds derived from this compound against various cancer cell lines, suggesting potential applications in cancer treatment .

Research is also exploring the potential environmental applications of this compound. Its ability to interact with various environmental pollutants suggests it may play a role in bioremediation processes or as an additive to enhance the degradation of harmful substances.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)ethanol involves its interaction with various molecular targets. The tert-butylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

2-(tert-Butylamino)ethanol (CAS 4620-70-6)

Structure: Features a tert-butylamino (-NH-C(CH3)3) group instead of the thioether. Properties:

  • Boiling Point : 364.2 K (91.05°C) at 0.033 bar .
  • Applications: Used as a pH adjuster, corrosion inhibitor, or intermediate in organic synthesis. The amino group enhances solubility in polar solvents compared to thioethers.

2-Butoxyethanol (CAS 111-76-2)

Structure : A glycol ether with a butyl ether (-O-C4H9) group.
Properties :

  • Toxicity : Classified as hazardous due to hemolytic effects and reproductive toxicity (NTP, 1993; OSHA, 1990). Metabolizes to butoxyacetic acid, linked to renal and hepatic damage .
  • Regulatory Limits: OSHA PEL = 25 ppm (skin exposure warning) . Applications: Widely used in paints, coatings, and cleaning agents. Unlike 2-(tert-Butylthio)ethanol, its ether group increases hydrophilicity and volatility.

Diethylene Glycol Monobutyl Ether (Butyl Carbitol, CAS 112-34-5)

Structure : Contains two ethylene glycol units with a terminal butyl ether group.
Properties :

  • Boiling Point: Higher boiling point (230°C) than this compound due to increased molecular weight (162.23 g/mol) and hydrogen bonding .
  • Toxicity: Moderate acute toxicity (oral LD50 ~ 2.56 g/kg in rats); less volatile than 2-Butoxyethanol, reducing inhalation risks . Applications: Solvent for resins, dyes, and inks. The extended glycol chain enhances water solubility compared to sulfur or amino analogs.

tert-Butanol (CAS 75-65-0)

Structure : Simplest tertiary alcohol (C(CH3)3OH).
Properties :

  • Boiling Point: 82.4°C; lower than this compound due to smaller molecular size (74.12 g/mol) .
  • Toxicity: Low acute toxicity but may cause central nervous system depression at high exposures. Not classified as PBT/vPvB . Applications: Solvent and intermediate in organic synthesis. The absence of a thioether or amino group reduces reactivity compared to this compound.

Key Comparative Data Table

Compound CAS Functional Group Boiling Point (°C) Molecular Weight (g/mol) Toxicity Profile Primary Applications
This compound Not found -S-C(CH3)3 Estimated 150-180* 134.23 Likely moderate (similar to thioethers) Organic synthesis, polymers
2-(tert-Butylamino)ethanol 4620-70-6 -NH-C(CH3)3 91.05 (at 0.033 bar) 117.20 Irritant (limited data) Corrosion inhibitors, pH adjusters
2-Butoxyethanol 111-76-2 -O-C4H9 171 118.17 Hemolytic, reproductive toxicity Paints, cleaners
Diethylene Glycol Monobutyl Ether 112-34-5 -O-(CH2)2-O-C4H9 230 162.23 Moderate acute toxicity Resins, inks
tert-Butanol 75-65-0 -C(CH3)3OH 82.4 74.12 Low acute toxicity Solvent, synthesis intermediate

*Estimated based on structural analogs.

Biological Activity

2-(tert-Butylthio)ethanol, a sulfur-containing organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiproliferative, and enzyme inhibition activities. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The chemical formula for this compound is C6H14OS. It features a tert-butyl group attached to a thioether functional group, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown significant activity against:

  • Staphylococcus aureus (including MRSA)
  • Bacillus subtilis
  • Enterococcus faecium

The minimum inhibitory concentration (MIC) values for these pathogens indicate potent antimicrobial properties, comparable to conventional antibiotics.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0338
Bacillus subtilis0.0250
Enterococcus faecium0.0450

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have assessed its impact on human cervical cancer (HeLa) cells using the MTT assay. The results indicated:

  • Dose-dependent inhibition of cell proliferation.
  • Significant cytotoxicity observed at concentrations above 100 µM.

This suggests that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound. One notable study focused on its role as an inhibitor of ADAM17, an enzyme implicated in various pathological processes including inflammation and cancer progression. The compound demonstrated:

  • Competitive inhibition with a calculated IC50 value indicating effective binding affinity.

This property positions this compound as a potential therapeutic agent in diseases where ADAM17 plays a critical role .

Case Studies

  • Antimicrobial Efficacy : A case study involving the ethanol extract of Tricholoma bufonium showed that the presence of this compound contributed significantly to the observed antimicrobial activity against resistant strains like MRSA .
  • Cancer Research : Another study evaluated the compound's effects on HeLa cells, revealing that treatment with varying concentrations led to a marked decrease in cell viability over time, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(tert-Butylthio)ethanol, and what key spectral markers should be prioritized?

  • Methodological Answer : Utilize NMR, IR, and mass spectrometry (MS) for structural elucidation. For IR, focus on the S–H stretch (2500–2600 cm⁻¹) and hydroxyl (-OH) bands (3200–3600 cm⁻¹). In MS, look for fragmentation patterns indicative of the tert-butylthio group (e.g., m/z 89 for [C₄H₉S]+). NMR should highlight the ethanol backbone (δ 1.3–1.5 ppm for tert-butyl protons, δ 3.6–3.8 ppm for -CH₂OH). Reference spectral libraries for thioether analogs like 2-(methylthio)ethanol .

Q. How can researchers safely handle this compound in laboratory settings to mitigate acute toxicity risks?

  • Methodological Answer : Follow OSHA and OECD guidelines for thiol-containing compounds: use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations via gas chromatography. Pre-exposure liver/kidney function tests are advised for personnel, as seen in 2-butoxyethanol protocols .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) to assess metabolic stress and cytotoxicity via MTT assays. Compare results with structurally similar compounds like 2-butoxyethanol, which induces hemolysis and hepatic damage in vitro .

Advanced Research Questions

Q. How should experimental designs for chronic toxicity studies of this compound account for latent hepatotoxic effects?

  • Methodological Answer : Adopt longitudinal rodent studies (e.g., F344 rats) with staggered dosing (e.g., 0–500 mg/kg/day) over 12–24 months. Include endpoints like serum ALT/AST levels, histopathology, and glutathione depletion assays. Control for confounding variables (e.g., diet, genetic drift) as outlined in tert-butanol studies .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological Answer : Combine in vitro microsomal assays (human vs. rodent liver S9 fractions) with in vivo tracer studies using isotopically labeled compounds. Prioritize identifying species-specific cytochrome P450 isoforms responsible for sulfoxidation or glutathione conjugation, as done for 2-butoxyethanol .

Q. How can synthesis protocols for this compound be optimized to minimize byproducts like disulfides?

  • Methodological Answer : Use a two-step approach: (1) React tert-butyl mercaptan with ethylene oxide under argon, catalyzed by BF₃·Et₂O; (2) Purify via vacuum distillation with antioxidant additives (e.g., BHT). Monitor reaction progress via GC-MS to detect disulfide formation (e.g., m/z 178 for dimeric species) .

Q. What computational methods predict the environmental persistence of this compound, and how do they align with experimental data?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with OECD 301F ready biodegradability tests and HPLC-based aqueous stability assays at varying pH (4–9). Cross-reference with tert-butanol’s environmental fate data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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